

# "5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

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An In-Depth Technical Guide to **5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride**: A Core Scaffold for Modern Drug Discovery

## Abstract

The quest for novel chemical matter in drug discovery has intensified the focus on scaffolds that provide three-dimensional complexity, favorable physicochemical properties, and novel intellectual property. Spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged structures capable of meeting these demands. This guide provides a comprehensive technical overview of **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**, a versatile chemical building block. We will delve into its fundamental properties, explore logical synthetic strategies, and contextualize its application within medicinal chemistry through relevant case studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related scaffolds in their discovery programs.

## Introduction: The Value of Spirocyclic Scaffolds

In recent years, drug discovery has seen a deliberate shift away from "flat," aromatic,  $sp^2$ -rich molecules towards more three-dimensional,  $sp^3$ -rich structures. This strategy, often termed "escape from flatland," is driven by the need to improve compound properties such as solubility, metabolic stability, and selectivity, thereby increasing clinical success rates.<sup>[1]</sup> Spirocyclic scaffolds are at the forefront of this movement. The quaternary spiro-carbon atom imparts a

rigid, well-defined three-dimensional geometry, which can orient functional groups into precise vectors to optimize interactions with biological targets.<sup>[1][2]</sup>

The diazaspiro[3.4]octane core, a motif containing a four-membered azetidine ring fused with a five-membered pyrrolidine ring, is an exemplary scaffold. It offers two distinct nitrogen atoms that can be differentially functionalized, providing a modular handle for exploring structure-activity relationships (SAR). **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** serves as a key intermediate, providing this valuable core with one nitrogen pre-functionalized with a common and readily cleavable protecting group.

## Note on Isomeric Nomenclature

It is critical to note the potential for ambiguity in commercial and literature naming. The diazaspiro[3.4]octane core has two nitrogen atoms at positions 2 and 5. Depending on the synthetic route, benzylation can occur at either position, leading to 2-Benzyl- or 5-Benzyl-isomers. While this guide focuses on the "5-Benzyl-" title compound, researchers should verify the specific isomer via its CAS number and analytical data, as suppliers may use the names interchangeably.

- **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**: CAS No. 1159822-76-0
- 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: CAS No. 1159823-70-7<sup>[3][4][5][6][7]</sup>

## Physicochemical and Structural Properties

**5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** is typically supplied as a research-grade chemical intermediate. Its core properties are summarized below.

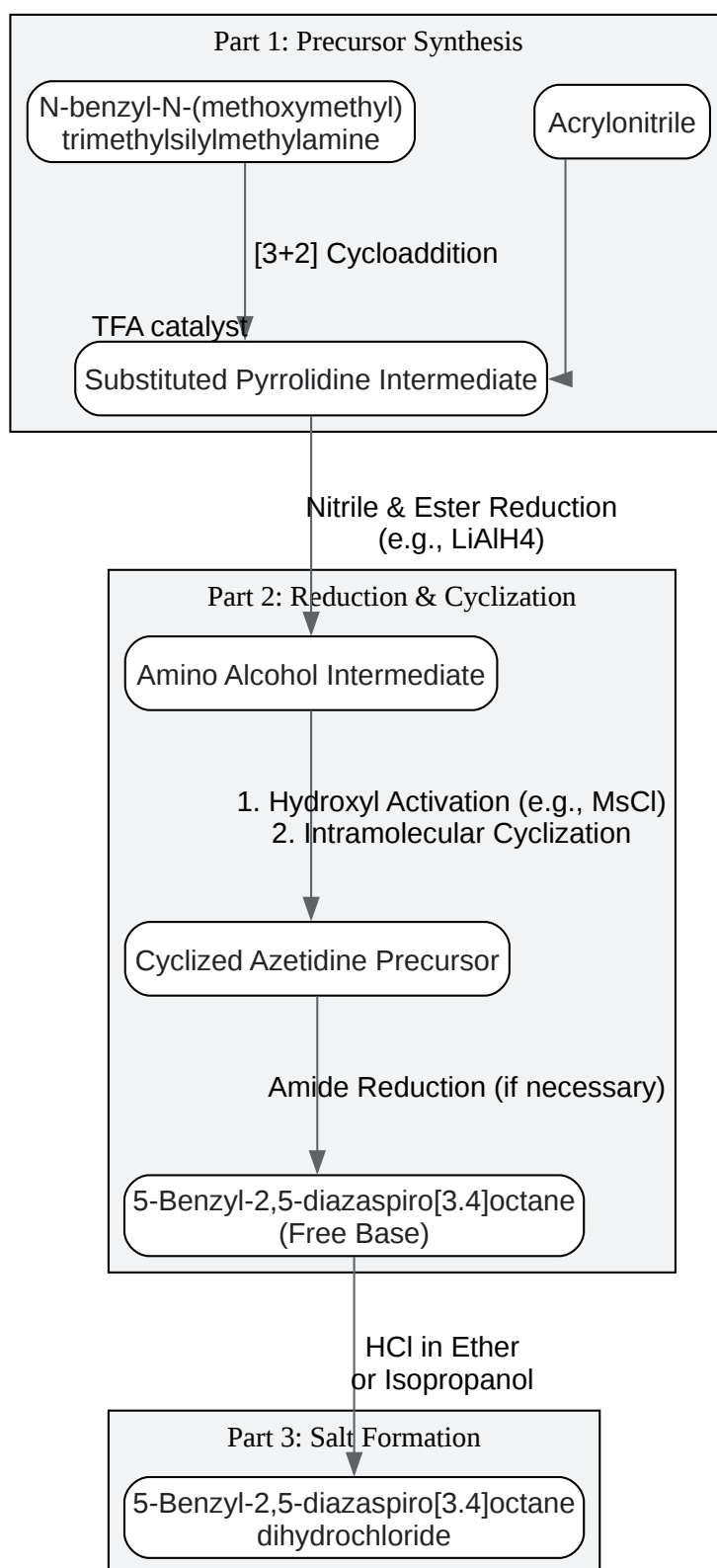
Property	Value	Source(s)
IUPAC Name	5-(phenylmethyl)-2,5-diazaspiro[3.4]octane;dihydrochloride	Inferred
Molecular Formula	C <sub>13</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub>	[4]
Molecular Weight	275.22 g/mol	[4]
Appearance	White to off-white solid	Generic Supplier Data
Storage	2-8°C, sealed, away from moisture	[4]
Purity	Typically >97%	[4]
Solubility	Data not published; expected solubility in water and polar organic solvents like methanol and DMSO. Experimental verification is required (see Protocol 3).	Inferred
Melting Point	Not publicly available.	-

## Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis for 5-Benzyl-2,5-diazaspiro[3.4]octane is not readily found, a logical and efficient route can be constructed based on established methodologies for analogous diazaspirocycles, particularly the [3+2] cycloaddition strategy.[8] This approach demonstrates the causality behind the synthetic design: building complexity through a key cycloaddition reaction followed by standard functional group manipulations.

## Proposed Synthetic Workflow

The synthesis hinges on the 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene. This powerful reaction efficiently constructs the five-membered pyrrolidine ring.



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Caption: Proposed synthetic workflow for the target compound.

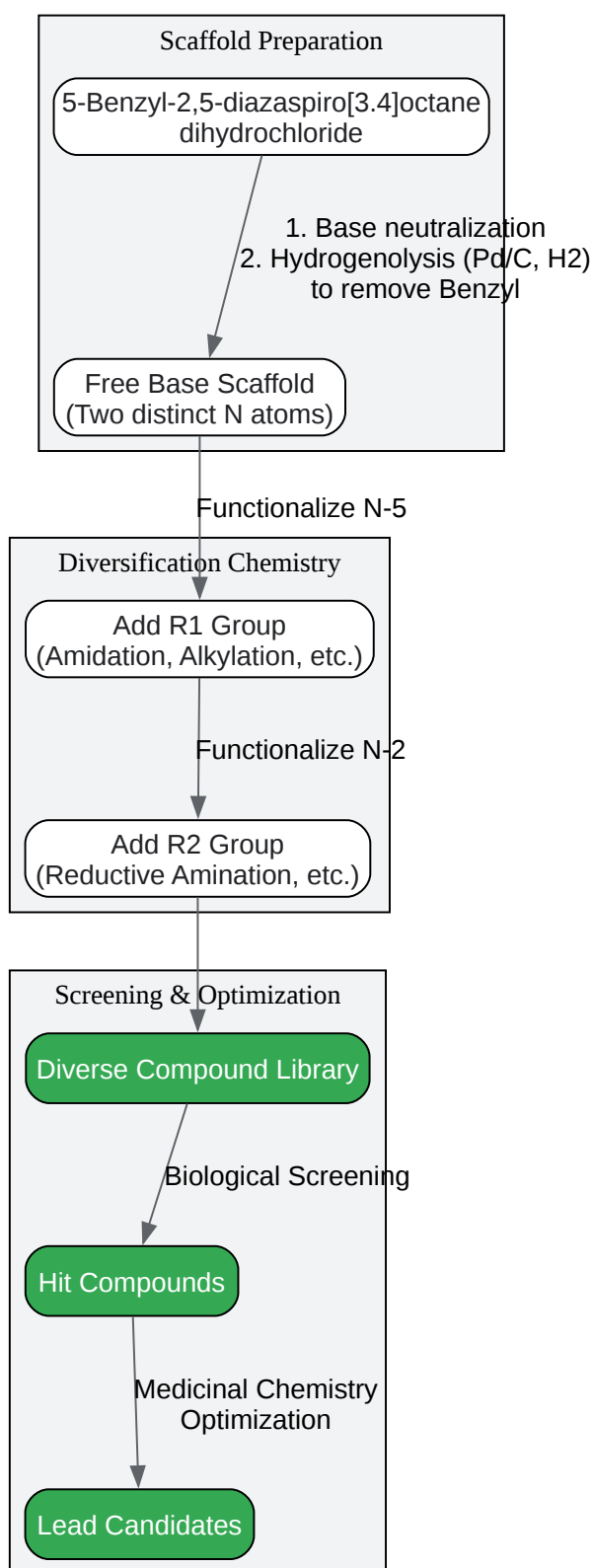
### Causality and Rationale:

- [3+2] Cycloaddition: This is the key bond-forming step. Using an N-benzyl protected azomethine ylide precursor ensures the benzyl group is installed at what will become the N-5 position of the final scaffold. Acrylonitrile is a suitable dipolarophile.[8]
- Reduction: The nitrile group on the resulting pyrrolidine must be reduced to a primary amine. A strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) is typically employed for this transformation.
- Azetidine Ring Formation: The newly formed primary amine can then be used to construct the azetidine ring. This is a multi-step process involving activation of a hydroxyl group (if the starting alkene was an acrylate ester) into a good leaving group (like a mesylate or tosylate), followed by an intramolecular nucleophilic substitution to close the four-membered ring.
- Deprotection/Final Functionalization (If Needed): The resulting N-H of the azetidine ring is available for further functionalization.
- Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the stable, crystalline dihydrochloride salt, which improves handling and shelf-life.

This proposed route is robust, scalable, and relies on well-understood chemical transformations, making it a trustworthy pathway for producing the target compound and its analogs.[9]

## Applications in Medicinal Chemistry & Drug Development

The true value of **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** lies in its role as a versatile scaffold for generating libraries of diverse compounds. The benzyl group serves as a convenient protecting group that can be removed via catalytic hydrogenation (e.g.,  $\text{H}_2$ , Pd/C), revealing a secondary amine. This, along with the secondary amine in the azetidine ring, provides two points for diversification.



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Caption: Role as a scaffold in a drug discovery workflow.

## Case Study: Diazaspiro[3.4]octanes as Antimalarial Agents

A landmark study published in the Journal of Medicinal Chemistry highlights the power of the diazaspiro[3.4]octane scaffold.<sup>[10][11][12]</sup> Researchers identified this chemical series from a high-throughput screen against *Plasmodium falciparum*, the parasite responsible for malaria.

- Key Findings:
  - The diazaspiro[3.4]octane core provided a novel, sp<sup>3</sup>-rich starting point for optimization.
  - Systematic SAR studies led to compounds with low nanomolar activity against the asexual blood stage of the parasite (<50 nM).<sup>[11][12]</sup>
  - Crucially, optimized compounds also showed activity against other stages of the parasite's lifecycle, including transmission-blocking activity.<sup>[11][12]</sup>
  - Resistance studies implicated the *P. falciparum* cyclic amine resistance locus, providing insight into the mechanism of action.<sup>[11][12]</sup>

This case study authoritatively demonstrates that the diazaspiro[3.4]octane scaffold can be decorated to produce potent and multi-stage active drug candidates, validating its use in infectious disease research.

## Broader Therapeutic Potential

The utility of this scaffold class is not limited to infectious diseases. Various diazaspiro[3.4]octane derivatives have been investigated for a range of biological activities, underscoring the scaffold's privileged nature.<sup>[13]</sup>

- Central Nervous System (CNS): The rigid structure is valuable for designing selective receptor modulators for neurological disorders. Its properties may also be favorable for crossing the blood-brain barrier.<sup>[4]</sup>
- Oncology: The 2,6-diazaspiro[3.4]octane core has been incorporated into inhibitors of the menin-MLL1 interaction for cancer treatment.<sup>[13]</sup>

- Other Targets: Derivatives have been identified as hepatitis B capsid protein inhibitors, dopamine D<sub>3</sub> receptor antagonists, and MAP/PI3K signaling modulators.[\[13\]](#)

## Field-Proven Experimental Protocols

The following protocols provide self-validating systems for the quality control and initial characterization of **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**.

### Protocol 1: Quality Control by LC-MS

Objective: To confirm the identity (by mass) and purity (by UV trace) of the compound.

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute 1:100 in the mobile phase for injection.
- Instrumentation:
  - HPLC: Standard reversed-phase system (e.g., Agilent 1260, Waters Alliance).
  - Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Mass Spectrometer: ESI source, positive ion mode.
- Method:
  - Flow Rate: 0.8 mL/min.
  - Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 2 minutes.
  - UV Detection: 254 nm.
  - MS Scan Range: m/z 100-500.
- Expected Results:



- Purity: A single major peak should be observed in the UV chromatogram, with purity >97% by peak area integration.
- Identity: The mass spectrum should show a prominent ion corresponding to the free base  $[M+H]^+$ . For  $C_{13}H_{18}N_2$ , the expected monoisotopic mass is 202.15. The ESI-MS should detect a peak at  $m/z \approx 203.16$ .

## Protocol 2: Structural Confirmation by $^1H$ NMR

Objective: To confirm the chemical structure and isomeric identity.

- Sample Preparation: Dissolve ~5-10 mg of the dihydrochloride salt in 0.7 mL of Deuterium Oxide ( $D_2O$ ) or  $DMSO-d_6$ .
- Instrumentation: 400 MHz (or higher) NMR spectrometer.[\[14\]](#)
- Acquisition:
  - Run a standard proton experiment ( $^1H$  NMR).
  - Acquire at least 16 scans.
- Expected Spectral Features (Qualitative):
  - ~7.3-7.5 ppm: A multiplet integrating to 5 protons, characteristic of the monosubstituted benzene ring of the benzyl group.
  - ~4.0-4.5 ppm: A singlet or AB quartet integrating to 2 protons for the benzylic  $-CH_2-$  group.
  - ~2.5-4.0 ppm: A series of complex multiplets corresponding to the 10 protons on the two rings of the diazaspiro[3.4]octane core. The exact chemical shifts will be sensitive to the solvent and the protonation state.
  - Note: The N-H protons may be broad or exchange with  $D_2O$  and might not be clearly visible.

## Protocol 3: Preliminary Solubility Assessment

Objective: To determine the approximate solubility in common laboratory solvents.

- Preparation: Add 1 mg of the compound to each of three labeled vials.
- Solvent Addition:
  - To vial 1, add Water in 100  $\mu$ L increments.
  - To vial 2, add DMSO in 100  $\mu$ L increments.
  - To vial 3, add Ethanol in 100  $\mu$ L increments.
- Observation: After each addition, vortex the vial for 30 seconds. Observe if the solid has completely dissolved.
- Calculation: Record the volume of solvent required to fully dissolve the solid. Calculate the approximate solubility (e.g., if 1 mg dissolves in 200  $\mu$ L, the solubility is  $\sim$ 5 mg/mL).
- Trustworthiness: This protocol provides a quick and reliable estimate essential for preparing solutions for biological assays or chemical reactions.

## Conclusion

**5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** is more than a simple chemical intermediate; it is an entry point into a class of  $sp^3$ -rich scaffolds with proven potential in modern drug discovery. Its rigid three-dimensional structure and dual points for chemical diversification make it an attractive tool for developing potent, selective, and property-optimized clinical candidates. From infectious diseases to oncology and CNS disorders, the diazaspiro[3.4]octane core has demonstrated its value. By understanding its fundamental properties, logical synthesis, and potential applications, researchers can effectively leverage this scaffold to navigate the complexities of chemical space and accelerate the discovery of next-generation therapeutics.

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- To cite this document: BenchChem. ["5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" basic properties]. BenchChem, [2026]. [Online PDF]. Available at:

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